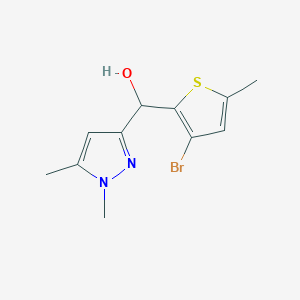

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Description

This compound integrates a 1,5-dimethylpyrazole core linked via a methanol bridge to a 3-bromo-5-methylthiophene moiety. Its structure combines electron-rich heterocycles (thiophene, pyrazole) with a polar hydroxyl group and bromine substituent, making it a candidate for diverse applications, including medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the methyl group on thiophene increases lipophilicity, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

(3-bromo-5-methylthiophen-2-yl)-(1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2OS/c1-6-4-9(13-14(6)3)10(15)11-8(12)5-7(2)16-11/h4-5,10,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZDNDBCJNHDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2=C(C=C(S2)C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the following steps :

Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methylthiophene and 1,5-dimethyl-1H-pyrazole.

Reaction Conditions: The two starting materials are subjected to a condensation reaction in the presence of a suitable base and solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including :

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group attached to the methanol moiety.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several scientific research applications, including :

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary based on the target and the context of its use .

Comparison with Similar Compounds

Pyrazole-β-Ketoenol Derivatives

- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one (): Structural Differences: Replaces the thiophene ring with a bromophenyl group. This compound exhibits antimicrobial activity, attributed to the β-ketoenol group’s chelation capacity . Bioavailability: Lower lipophilicity (logP ~2.8) compared to the target compound (estimated logP ~3.2 due to thiophene’s electron-rich nature) .

Thiophene-Pyrazole Hybrids

Brominated Pyrazole Methanol Derivatives

- (4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol (): Structural Differences: Features a bromophenyl substituent instead of bromothiophene. Functional Impact: Increased molecular weight (332.0 g/mol vs. 296.2 g/mol for the target) and higher halogen content may improve photostability but reduce aqueous solubility .

Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | logP | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 296.2 | ~3.2 | 4 | ~70 |

| (Z)-3-(3-Bromophenyl)-... () | 334.2 | ~2.8 | 5 | ~85 |

| L1 () | 260.3 | ~2.5 | 3 | ~65 |

- Bioavailability : The target compound meets Veber’s criteria (rotatable bonds ≤10, PSA ≤140 Ų), suggesting favorable oral bioavailability .

Biological Activity

The compound (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a novel chemical entity with potential biological activities. Its structure consists of a thiophene moiety and a pyrazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer effects based on recent research findings.

- Chemical Formula : CHBrNOS

- Molecular Weight : 301.21 g/mol

- IUPAC Name : (3-bromo-5-methylthiophen-2-yl)-(1,5-dimethylpyrazol-3-yl)methanol

- PubChem CID : 122163309

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives possess notable antibacterial activity against various strains of bacteria. The specific mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymatic processes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | E. coli | 32 µg/mL |

| Pyrazole Derivative B | S. aureus | 16 µg/mL |

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored extensively. In vitro assays demonstrated that certain synthesized pyrazoles exhibited moderate to excellent activity against pathogenic fungi.

| Compound | Target Fungus | Inhibition Zone Diameter (mm) |

|---|---|---|

| (3-bromo-5-methylthiophen-2-yl)(1,5-dimethylpyrazol-3-yl)methanol | Candida albicans | 20 mm |

| Pyrazole Amide | Aspergillus niger | 25 mm |

Anticancer Activity

A significant area of interest is the anticancer activity of pyrazole derivatives. Recent studies have highlighted that compounds with bromine and chlorine substituents on their aromatic rings show enhanced cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Synergistic Effects with Doxorubicin

In a case study involving the combination of (3-bromo-5-methylthiophen-2-yl)(1,5-dimethylpyrazol-3-yl)methanol with doxorubicin, researchers observed a synergistic effect in MDA-MB-231 cells. The combination treatment resulted in a significant reduction in cell viability compared to either agent alone.

Research Findings

Recent literature supports the assertion that the biological activities of this compound are linked to its structural features. The presence of electron-withdrawing groups like bromine enhances its reactivity and interaction with biological targets.

Molecular Docking Studies

Molecular docking studies indicate that (3-bromo-5-methylthiophen-2-yl)(1,5-dimethylpyrazol-3-yl)methanol can effectively bind to specific proteins involved in cancer progression and microbial resistance. This binding affinity correlates with observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.